2-Amino-5-ethylbenzamide
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Overview
Description
2-Amino-5-ethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position and an ethyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethylbenzamide typically involves the following steps:
Nitration: The starting material, 5-ethylbenzamide, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 5-ethylbenzamide are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
2-Amino-5-ethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-5-chlorobenzamide: Contains a chlorine atom instead of an ethyl group.
2-Amino-5-nitrobenzamide: Contains a nitro group instead of an ethyl group.
Uniqueness
2-Amino-5-ethylbenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-amino-5-ethylbenzamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
InChI Key |
OHRIXOSZWRXGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)C(=O)N |
Origin of Product |
United States |
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